molecular formula C21H31NO8-2 B13862948 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate

1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate

Cat. No.: B13862948
M. Wt: 425.5 g/mol
InChI Key: JZIXBROIPXDFOW-WLHGVMLRSA-L
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Description

Chemical Identity: The compound, commonly known as bisoprolol fumarate, is a synthetic β1-selective (cardioselective) adrenoceptor blocker. Its chemical name is (±)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (E)-2-butenedioate (2:1) (salt) .

Properties

Molecular Formula

C21H31NO8-2

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-but-2-enedioate;1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C17H29NO4.C4H4O4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3;5-3(6)1-2-4(7)8/h5-8,14,16,18-19H,4,9-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+

InChI Key

JZIXBROIPXDFOW-WLHGVMLRSA-L

Isomeric SMILES

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=C/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves the reaction of bisoprolol with ethylating agents under controlled conditions. The process typically includes the following steps:

Industrial Production Methods: Industrial production of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and studies involving enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacological studies.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves its interaction with specific molecular targets. The compound acts as a beta-1 adrenergic antagonist, blocking the beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: (C₁₈H₃₁NO₄)₂·C₄H₄O₄ .
  • Molecular Weight : 766.96 g/mol (fumarate salt) .
  • Melting Point : 101–105°C .
  • Stereochemistry : Exists as a racemic mixture, with the S(-) enantiomer responsible for β-blocking activity .

Pharmacological Role :
Bisoprolol fumarate is used to manage hypertension and chronic heart failure by selectively inhibiting β1-adrenergic receptors, reducing heart rate and myocardial oxygen demand .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Property Bisoprolol Fumarate Metoprolol Succinate CGP 20712A
Chemical Structure 4-[(2-Ethoxyethoxy)methyl]phenoxy group 4-(2-Methoxyethyl)phenoxy group Phenoxy-ethylamino-carbamoyl group
Molecular Formula (C₁₈H₃₁NO₄)₂·C₄H₄O₄ (C₁₅H₂₅NO₃)₂·C₄H₆O₄ C₂₃H₂₈Cl₂N₄O₃
Molecular Weight 766.96 g/mol 652.82 g/mol 503.41 g/mol
Melting Point 101–105°C 120–124°C Not reported
Selectivity (β1:β2) ~14:1 (high β1 selectivity) ~3:1 (moderate selectivity at low doses) Non-selective β-blocker

Key Structural Differences :

  • Bisoprolol features a (2-ethoxyethoxy)methyl substituent on the phenoxy group, enhancing lipophilicity and β1 selectivity .
  • Metoprolol has a simpler (2-methoxyethyl) group, contributing to shorter half-life and lower selectivity at higher doses .
  • CGP 20712A (a reference compound) includes a carbamoyl-indenyl group, making it non-selective and primarily used in research .

Pharmacological and Pharmacokinetic Comparison

Parameter Bisoprolol Fumarate Metoprolol Succinate
Bioavailability ~80–90% ~50–60%
Half-Life 9–12 hours 3–7 hours
Metabolism Hepatic (CYP3A4, CYP2D6 minor) Hepatic (CYP2D6)
Elimination Renal (50%) and fecal (50%) Renal (95%)
Therapeutic Use Hypertension, chronic heart failure Hypertension, angina

Pharmacodynamic Notes:

  • Bisoprolol’s higher β1 selectivity reduces adverse effects on bronchial (β2) receptors compared to non-selective agents like propranolol .
  • Metoprolol’s shorter half-life necessitates twice-daily dosing in its tartrate form, whereas its succinate salt (extended-release) allows once-daily use .

Key Findings :

  • Both bisoprolol and metoprolol improve survival in heart failure, but bisoprolol’s longer half-life may enhance adherence .
  • Bisoprolol’s balanced renal/hepatic excretion reduces dose adjustments in renal impairment compared to metoprolol .

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